
5-methoxy-1-methyl-4,7-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-4,7-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a methoxy group at the 5-position and a methyl group at the 1-position, is of interest for its potential biological activities and synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-4,7-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions . For instance, methanesulfonic acid in methanol can be used as the acid catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors can be utilized to optimize reaction conditions and scale up production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1-methyl-4,7-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated indoles, reduced indoline derivatives, and halogenated indoles .
Applications De Recherche Scientifique
5-Methoxy-1-methyl-4,7-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-methoxy-1-methyl-4,7-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-7-methyl-1H-indole
- 1H-Indole-3-carbaldehyde
- 7-Methoxyindole
Uniqueness
5-Methoxy-1-methyl-4,7-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
5-methoxy-1-methyl-4,7-dihydroindole |
InChI |
InChI=1S/C10H13NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3,5-6H,4,7H2,1-2H3 |
Clé InChI |
IQVOVQBNEMIRGG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1CC=C(C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


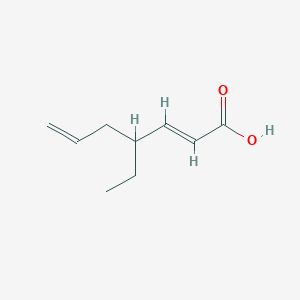

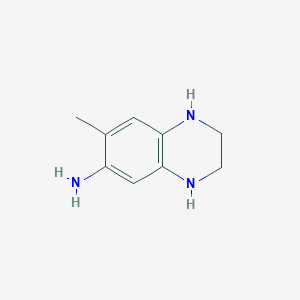
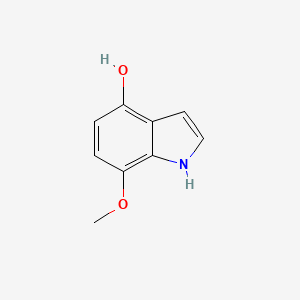
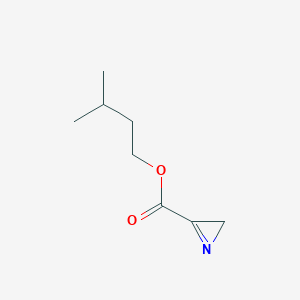
![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)
![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)
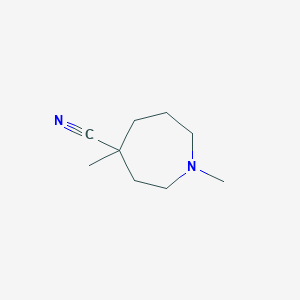
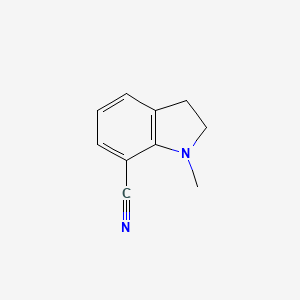
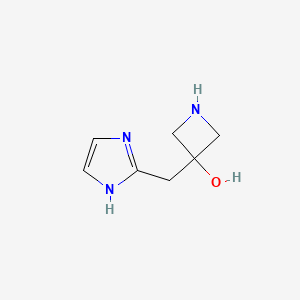
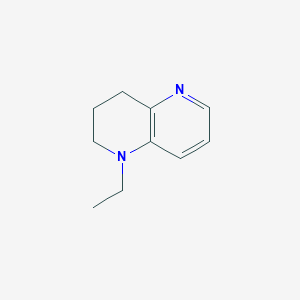

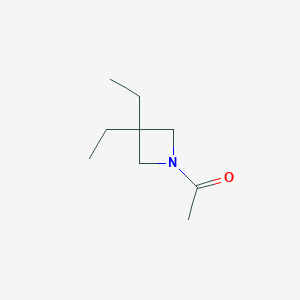
![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)
